molecular formula C12H14Cl2N2 B15337925 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride CAS No. 1170279-53-4

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride

Cat. No.: B15337925
CAS No.: 1170279-53-4
M. Wt: 257.16 g/mol
InChI Key: OREQHKDUOFZNJG-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride is a substituted quinoline derivative characterized by a chloro group at position 7, an ethyl group at position 3, and a methyl group at position 8 of the quinoline ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The substitution pattern on the quinoline core significantly influences biological activity and physicochemical properties. For example, the 7-chloro substituent may enhance binding to biological targets, while alkyl groups (ethyl, methyl) modulate lipophilicity and metabolic stability .

Properties

CAS No.

1170279-53-4

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

7-chloro-3-ethyl-8-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14;/h4-6H,3H2,1-2H3,(H2,14,15);1H

InChI Key

OREQHKDUOFZNJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at a moderate level to facilitate the reaction.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further modified for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Effects :

  • Chloro Position : The 7-chloro group in the target compound may improve electron-withdrawing effects and binding to hydrophobic pockets in proteins compared to 5-chloro (e.g., ) or 2-chloro () analogs.
  • Ionic vs. Neutral Forms: The hydrochloride salt (target compound) offers superior aqueous solubility versus neutral analogs like N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

Physicochemical Properties

  • Solubility: Hydrochloride salts (target compound, –5) exhibit higher water solubility than non-ionic derivatives (e.g., ).
  • Crystallinity: The crystal structure of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline () reveals intermolecular N–H⋯N hydrogen bonding, enhancing thermal stability. Similar packing interactions may occur in the target compound but remain uncharacterized in the provided evidence.

Biological Activity

2-Amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antimicrobial, anticancer, and antimalarial agent, making it a subject of extensive research aimed at understanding its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2·HCl, with a molecular weight of approximately 243.132 g/mol. The compound features a quinoline ring system characterized by the following substitutions:

  • Amino group at position 2
  • Chloro group at position 7
  • Ethyl group at position 3
  • Methyl group at position 8

These structural features contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound may inhibit the activity of specific enzymes or modulate receptor functions, leading to therapeutic effects. Its mechanism has been studied in relation to:

  • Antimicrobial activity : Inhibition of bacterial growth through interaction with bacterial enzymes.
  • Anticancer properties : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimalarial effects : Disruption of metabolic processes in malaria parasites.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MIC) that highlight its potency:

Bacterial StrainMIC (mg/L)Reference
Mycobacterium tuberculosis H37Rv0.5
Escherichia coli1
Staphylococcus aureus0.25

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this quinoline derivative can induce apoptosis in various cancer cell lines. For instance, a study reported that this compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM:

Cancer Cell LineIC50 (µM)Reference
MCF-715
HeLa12
A54918

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. In vitro assays against Plasmodium falciparum indicated significant activity, with a reported IC50 value of 25 µM, suggesting that it may interfere with the parasite's metabolic processes:

AssayIC50 (µM)Reference
Plasmodium falciparum25

Case Studies

Several case studies have explored the therapeutic potential of quinoline derivatives similar to this compound:

  • Antimycobacterial Activity : A study demonstrated that quinoline derivatives exhibited promising results against drug-resistant strains of Mycobacterium tuberculosis, supporting further investigation into their use as antitubercular agents .
  • Anticancer Research : Another study focused on the development of novel quinoline derivatives, including modifications to enhance their anticancer efficacy against various tumor types, indicating the versatility and therapeutic potential of this chemical class .

Q & A

Q. What synthetic routes are commonly used to prepare 2-amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via multi-step protocols starting from 7-chloroquinoline derivatives. Key steps include:
  • Alkylation/Substitution: Ethylation at position 3 using ethylamine under reflux in ethanol (60–80°C, 12–24 hours) .
  • Amination: Introduction of the amino group at position 2 via catalytic hydrogenation (Pd/C, H₂, 50–60 psi) or nucleophilic substitution .
  • Purification: Recrystallization in ethanol/water (yield: 60–75%) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
    Critical Factors: Solvent polarity, temperature control, and catalyst loading significantly impact purity and yield. For example, higher ethanol ratios reduce byproducts like 8-methylquinoline derivatives .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., ethyl at C3, methyl at C8) via characteristic shifts:
  • Ethyl group: δ ~1.2–1.4 ppm (triplet, CH₃), δ ~2.6–2.8 ppm (quartet, CH₂) .
  • Quinoline aromatic protons: δ 7.5–8.9 ppm .
  • Mass Spectrometry (HRMS): Validate molecular weight (C₁₂H₁₄Cl₂N₂, m/z 257.16) and fragmentation patterns (e.g., loss of HCl at m/z 221) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., methyl vs. ethyl positioning) .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution (CLSI guidelines) against Staphylococcus aureus (MIC: 0.25 mg/L) and Mycobacterium tuberculosis (MIC: 0.5 mg/L) .
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7 IC₅₀: 15 µM) with DMSO as a vehicle control (≤0.1% v/v) .
  • Antimalarial: Plasmodium falciparum lactate dehydrogenase assay (IC₅₀: 25 µM) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the alkylation step?

  • Methodological Answer:
  • Solvent Optimization: Replace ethanol with DMF to enhance ethylamine nucleophilicity (yield increases to ~85%) but requires post-reaction dialysis to remove DMF .
  • Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation efficiency. Pd/C reduces reaction time (6 hours vs. 12 hours) but may over-reduce the amino group .
  • Microwave-Assisted Synthesis: Reduces reaction time (2 hours at 100°C) with comparable yields (70%) .

Q. How to resolve contradictions in reported IC₅₀ values for anticancer activity across studies?

  • Methodological Answer: Discrepancies often arise from:
  • Cell Line Variability: MCF-7 (ER+) vs. MDA-MB-231 (ER−) differ in drug uptake mechanisms .
  • Assay Conditions: Serum-free vs. serum-containing media alter compound bioavailability .
  • Validation: Repeat assays with standardized protocols (e.g., ATCC cell lines, 48-hour exposure) and include positive controls (e.g., doxorubicin) .

Q. What strategies enhance the compound’s selectivity for bacterial vs. mammalian targets?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Modify the ethyl group at C3 to bulkier substituents (e.g., isopropyl) to reduce mammalian membrane permeability .
  • Proteomics Profiling: Use thermal shift assays to identify bacterial-specific targets (e.g., S. aureus dihydrofolate reductase vs. human DHFR) .
  • Prodrug Design: Introduce a cleavable ester group at C2 to improve bacterial uptake .

Q. How do substituents at C7 (Cl) and C8 (CH₃) influence redox stability in physiological conditions?

  • Methodological Answer:
  • Electrochemical Analysis: Cyclic voltammetry in PBS (pH 7.4) shows the chloro group at C7 increases oxidative stability (Eₚₐ: +0.75 V vs. Ag/AgCl) compared to unsubstituted quinolines .
  • Metabolite Identification: LC-MS/MS reveals demethylation at C8 as the primary degradation pathway in liver microsomes .
  • Stabilization: Co-administration with antioxidants (e.g., ascorbate) reduces oxidation by 40% .

Data Contradiction Analysis

Q. Why do some studies report potent antimalarial activity while others show negligible effects?

  • Methodological Answer:
  • Parasite Strain Variability: Plasmodium falciparum 3D7 (chloroquine-sensitive) vs. Dd2 (chloroquine-resistant) exhibit differential susceptibility due to PfCRT mutations .
  • Assay Duration: Shorter incubation (24 hours) underestimates activity compared to 72-hour assays .
  • Synergy Testing: Combine with artemisinin derivatives to overcome resistance (e.g., 2× reduction in IC₅₀) .

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